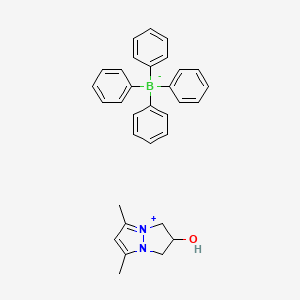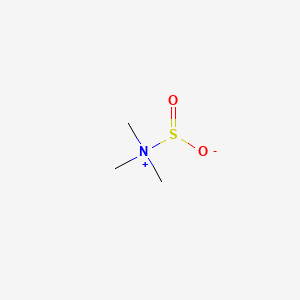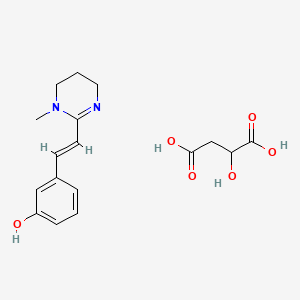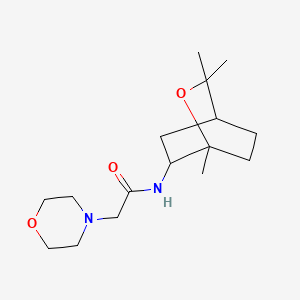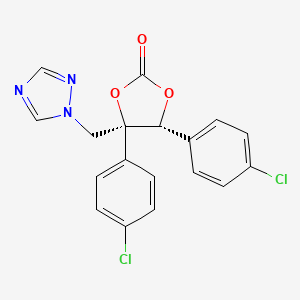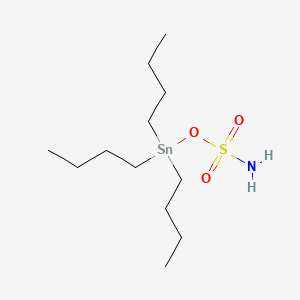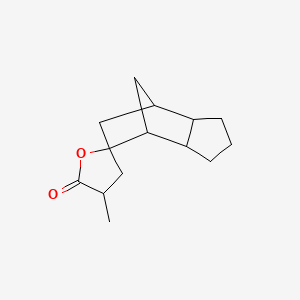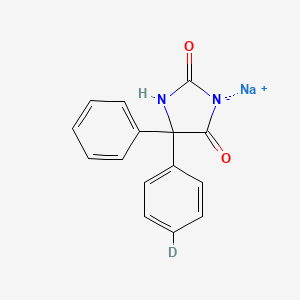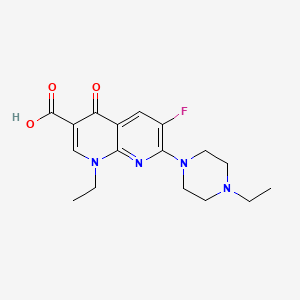
10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-: is a chemical compound with the molecular formula C20H14N2O4S and a molecular weight of 378.408 g/mol . This compound is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- typically involves the acylation of phenothiazine derivatives. One common method is the reaction of phenothiazine with acyl chlorides in the presence of a base such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms of the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Electrophilic reagents such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and photophysical properties .
Biology: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light irradiation makes it a candidate for cancer treatment .
Medicine: Phenothiazine derivatives, including 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)-, have been investigated for their antipsychotic and anti-inflammatory properties. They are also explored for their potential use in treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials with specific optical properties. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its ability to generate reactive oxygen species upon light irradiation contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
10-Phenyl-10H-phenothiazine: This compound has a similar phenothiazine core but with a phenyl group instead of the nitrophenoxyacetyl group.
10H-Phenothiazine, 10-phenyl-: Another derivative with a phenyl group, known for its use in various chemical reactions.
Uniqueness: 10H-Phenothiazine, 10-((3-nitrophenoxy)acetyl)- is unique due to the presence of the nitrophenoxyacetyl group, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
136776-23-3 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(3-nitrophenoxy)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H14N2O4S/c23-20(13-26-15-7-5-6-14(12-15)22(24)25)21-16-8-1-3-10-18(16)27-19-11-4-2-9-17(19)21/h1-12H,13H2 |
Clave InChI |
AATLZPBHDMAZLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


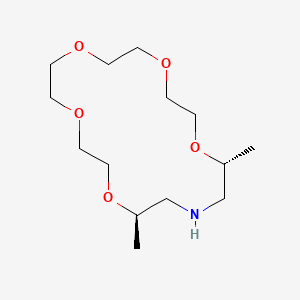

![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-(methylthio)-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12696001.png)
